(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a unique combination of fluorinated phenyl, thiophene, and pyrrolidine moieties
Mechanism of Action
Target of Action
The compound “(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains a pyrrolidine ring and a thiophene ring. Compounds containing these structures have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some indole derivatives (which also contain a pyrrolidine ring) have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of the compound. Indole derivatives, for example, can affect a wide range of pathways due to their ability to bind to multiple receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Thiophene Moiety: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the Difluorophenyl Group: This is usually done via nucleophilic aromatic substitution reactions, where the difluorophenyl group is introduced to the pyrrolidine-thiophene intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
- (2,6-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- (2,6-Difluorophenyl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone
- (2,6-Difluorophenyl)(3-(pyridin-3-yl)pyrrolidin-1-yl)methanone
Uniqueness: (2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the thiophene moiety and the difluorophenyl group, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to its analogs, making it a valuable compound for further study.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-12-2-1-3-13(17)14(12)15(19)18-6-4-10(8-18)11-5-7-20-9-11/h1-3,5,7,9-10H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLICJMHAZRMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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